molecular formula C11H18ClNO B171715 2-(3-Propoxyphenyl)ethanamine CAS No. 103686-13-1

2-(3-Propoxyphenyl)ethanamine

Cat. No. B171715
M. Wt: 215.72 g/mol
InChI Key: CDJFWESZVLIVIS-UHFFFAOYSA-N
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Description

2-(3-Propoxyphenyl)ethanamine is a compound with the CAS Number: 103686-13-1. It has a molecular weight of 179.26 and is stored at room temperature . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of amines like 2-(3-Propoxyphenyl)ethanamine can involve several methods such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The InChI code for 2-(3-Propoxyphenyl)ethanamine is 1S/C11H17NO/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9H,2,6-8,12H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Metabolism Characterization

The metabolic pathways of related compounds, 25I-NBOMe and 25I-NBOH, have been studied, revealing their metabolism by cytochrome P450 enzymes (CYP), particularly CYP3A4 and CYP2D6. These findings are significant for understanding drug-drug interactions and the impact of genetic polymorphism on drug metabolism (Nielsen et al., 2017).

Pharmacological Analysis

Investigations into the pharmacology of substituted phenethylamines, including compounds structurally similar to 2-(3-Propoxyphenyl)ethanamine, have identified their high affinity and efficacy at 5-HT2A and 5-HT2C receptors, implying potential hallucinogenic activity (Eshleman et al., 2018).

Neuropharmacology Studies

Research on NBOMe hallucinogens, analogous to 2-(3-Propoxyphenyl)ethanamine, has shown that they are highly potent 5-HT2A agonists in rats, which aligns with their powerful hallucinogenic effects in humans (Elmore et al., 2018).

Analytical Characterization

Analytical methods have been developed for detecting and quantifying NBOMe compounds in human serum, which is crucial for clinical toxicology testing and understanding the physiological impact of these substances (Poklis et al., 2013).

Synthetic Route Exploration

The synthesis of related compounds has been explored, providing insights into potential industrial and pharmaceutical applications. For instance, a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, an intermediate of Silodosin, has been developed (Luo et al., 2008).

Legal and Regulatory Considerations

The legal status and regulation of synthetic phenethylamines, including compounds similar to 2-(3-Propoxyphenyl)ethanamine, have been discussed, highlighting their placement into controlled substance schedules due to potential abuse and safety concerns (Federal Register, 2016).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-(3-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9H,2,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJFWESZVLIVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Propoxyphenyl)ethanamine

CAS RN

103686-13-1
Record name 2-(3-propoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Gideon, Z Ladan - 2023 - chemrxiv.org
Identifying novel methods to develop lead compounds for selectivity, efficacy, and safety for a clinical trial candidate remains a scientific challenge, Natural products offer novel …
Number of citations: 2 chemrxiv.org

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